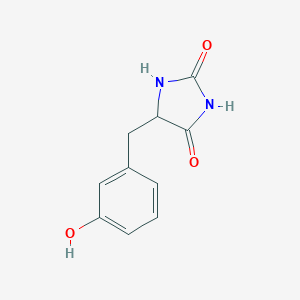

5-(3'-Hydroxybenzyl)hydantoin

Vue d'ensemble

Description

5-(3’-Hydroxybenzyl)hydantoin is a chemical compound with the empirical formula C10H10N2O3 . It has a molecular weight of 206.20 .

Synthesis Analysis

The synthesis of hydantoins, including 5-(3’-Hydroxybenzyl)hydantoin, involves a simple reaction of α-amino methyl ester hydrochlorides with carbamates . This process avoids conventional multistep protocols and does not use hazardous, irritant, toxic, or moisture-sensitive reagents .Molecular Structure Analysis

The molecular structure of 5-(3’-Hydroxybenzyl)hydantoin can be represented by the SMILES stringOc1cccc (CC2NC (=O)NC2=O)c1 . The InChI representation is 1S/C10H10N2O3/c13-7-3-1-2-6 (4-7)5-8-9 (14)12-10 (15)11-8/h1-4,8,13H,5H2, (H2,11,12,14,15) . Physical And Chemical Properties Analysis

5-(3’-Hydroxybenzyl)hydantoin is a solid substance . It is soluble in DMF and DMSO .Applications De Recherche Scientifique

It is utilized in studying the electrochemical behavior of hydantoin derivatives and their biochemical actions, as highlighted in the study by Nosheen et al. (2012) in the "Electrochimica Acta" journal (Nosheen et al., 2012).

Ulgheri et al. (2004) described its use as a precursor for polyhydroxylated-α-amino acids in their research published in "Tetrahedron Letters" (Ulgheri et al., 2004).

A study by Mure and Klinman (1993) in the "Journal of the American Chemical Society" used a related compound, 5-(2,4,5-trihydroxybenzyl)hydantoin, as a model compound for studying the active site cofactor in copper amine oxidases (Mure & Klinman, 1993).

In 2020, Chen et al. explored its use in a novel composite unit for enhanced synergism and superior biocidability on recyclable magnetic nanoparticles, as published in "Colloids and surfaces. B, Biointerfaces" (Chen et al., 2020).

Its potential as a new marine-derived skincare promoter due to potent anti-tyrosinase activity was investigated by Chen et al. (2022) in "Chemistry & Biodiversity" (Chen et al., 2022).

Obradović et al. (2019) in "Anti-cancer agents in medicinal chemistry" discussed its significant anti-tumor potential, suggesting its use in developing more effective chemotherapies (Obradović et al., 2019).

Its derivatives also show antiviral and antitumoral activities, with some inhibiting cervical and breast carcinomas, as detailed by Rajić et al. (2006) in "Molecules" (Rajić et al., 2006).

The compound's X-ray crystal structures were determined to explore aromatic ring–dipole interaction, as studied by Fujiwara and Van Der Veen (1979) in the "Journal of The Chemical Society-perkin Transactions 1" (Fujiwara & Van Der Veen, 1979).

Hydantoin inhibits the replication of poliovirus in culture by acting at a late stage in the replication cycle and targeting the poliovirus 2C region, as reported by Vance et al. (1997) in the "Journal of Virology" (Vance et al., 1997).

Propriétés

IUPAC Name |

5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDWPXBEWSODDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391830 | |

| Record name | 5-(3'-Hydroxybenzyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216956-20-6 | |

| Record name | 5-[(3-Hydroxyphenyl)methyl]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216956-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3'-Hydroxybenzyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 216956-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

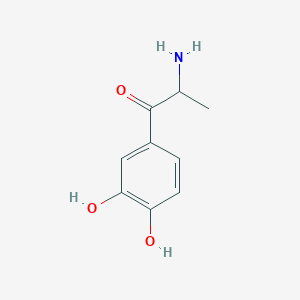

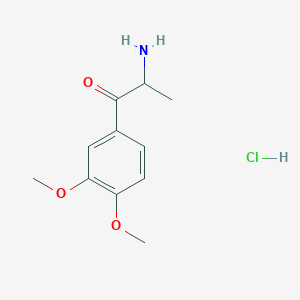

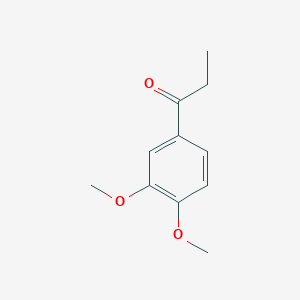

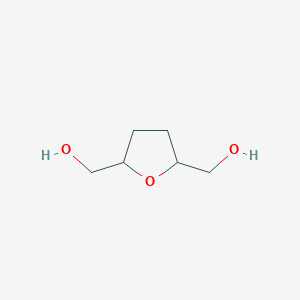

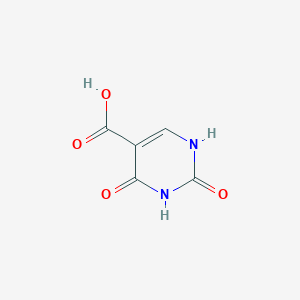

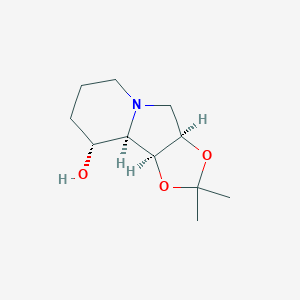

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)